4-Chloro-2,6-dibromo-3-methylaniline 4-Chloro-2,6-dibromo-3-methylaniline
Brand Name: Vulcanchem
CAS No.: 861559-78-6
VCID: VC3262812
InChI: InChI=1S/C7H6Br2ClN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
SMILES: CC1=C(C(=C(C=C1Cl)Br)N)Br
Molecular Formula: C7H6Br2ClN
Molecular Weight: 299.39 g/mol

4-Chloro-2,6-dibromo-3-methylaniline

CAS No.: 861559-78-6

Cat. No.: VC3262812

Molecular Formula: C7H6Br2ClN

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-dibromo-3-methylaniline - 861559-78-6

Specification

CAS No. 861559-78-6
Molecular Formula C7H6Br2ClN
Molecular Weight 299.39 g/mol
IUPAC Name 2,6-dibromo-4-chloro-3-methylaniline
Standard InChI InChI=1S/C7H6Br2ClN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
Standard InChI Key FHNWENFJPJPLCD-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1Cl)Br)N)Br
Canonical SMILES CC1=C(C(=C(C=C1Cl)Br)N)Br

Introduction

PropertyValueSource
CAS Number861559-78-6
Molecular FormulaC7H6Br2ClN\text{C}_7\text{H}_6\text{Br}_2\text{ClN}
Molecular Weight299.39 g/mol
InChI CodeInChI=1/C7H6Br2ClN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
Synonyms2,6-Dibromo-4-chloro-3-methylaniline

Synthesis Methods

The synthesis of 4-chloro-2,6-dibromo-3-methylaniline typically involves sequential halogenation of a precursor. A plausible route includes:

  • Bromination of 4-Chloro-3-Methylaniline: Treatment with brominating agents (e.g., NBS\text{NBS} in chloroform) under controlled conditions to introduce bromine at positions 2 and 6 .

  • Purification: Column chromatography or recrystallization to isolate the product .

StepReagents/ConditionsYieldSource
BrominationNBS,CHCl3,20C\text{NBS}, \text{CHCl}_3, 20^\circ\text{C}~75% (analogous compounds)
PurificationColumn chromatography (e.g., silica gel)N/A

Chemical Reactivity

The compound’s reactivity is governed by its halogen substituents and amino group:

  • Nucleophilic Substitution: Bromine and chlorine atoms can undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic or high-temperature conditions.

  • Electrophilic Aromatic Substitution: Limited due to deactivation by halogens, but possible at activated positions (e.g., para to the methyl group).

  • Reduction: Catalytic hydrogenation could reduce the aromatic ring or remove halogens, though steric hindrance may limit efficiency.

HazardPrecaution
Skin/Eye IrritationUse gloves, goggles, and protective clothing
Inhalation ToxicityHandle in fume hoods; avoid breathing dust
Environmental ContaminationDispose as hazardous waste per regulations

Applications in Industrial and Research Contexts

  • Pharmaceutical Intermediates: Serves as a building block for synthesizing drugs with antimicrobial or anticancer profiles .

  • Dye and Pigment Synthesis: Halogens enhance lightfastness in aromatic dyes, making it useful for industrial colorants .

  • Agrochemical Development: Potential for herbicides or insecticides due to bioactivity.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
2,6-Dibromo-4-chloroanilineC6H4Br2ClN\text{C}_6\text{H}_4\text{Br}_2\text{ClN}Lacks methyl group; lower steric hindranceIndustrial intermediates
4-Chloro-2,6-dimethylanilineC8H10ClN\text{C}_8\text{H}_{10}\text{ClN}Two methyl groups instead of bromineDyes, agrochemicals
4-Chloro-2,6-dibromo-3-methylanilineC7H6Br2ClN\text{C}_7\text{H}_6\text{Br}_2\text{ClN}Balanced steric/electronic effectsPharmaceuticals, research

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